molecular formula C6H8N2O2S B1523804 3-(2-Aminothiazol-5-yl)propanoic acid CAS No. 100114-40-7

3-(2-Aminothiazol-5-yl)propanoic acid

Cat. No. B1523804
M. Wt: 172.21 g/mol
InChI Key: KWNMATRLTBXYKR-UHFFFAOYSA-N
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Description

“3-(2-Aminothiazol-5-yl)propanoic acid” is a chemical compound with the empirical formula C6H8N2O2S and a molecular weight of 172.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-(2-Aminothiazol-5-yl)propanoic acid” involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .

Scientific Research Applications

Synthesis and Chemical Applications

3-(2-Aminothiazol-5-yl)propanoic acid is an intermediate in the synthesis of biologically active 2-thioxo-1,3-thiazan-4-ones. It can be synthesized efficiently using anhydrous solvents like benzene, diethyl ether, hexane, and dioxane, which significantly shorten the initial stage of dithiocarbamic acid salt formation, a crucial step in its production (Orlinskii, 1996).

Luminescent Metal Complexes

The compound was used to synthesize 3-(thiazol-2-yl carbamoyl) propanoic acid, which served as a ligand for various metal complexes (Co(II), Ni(II), Cu(II), Zn(II), and Bi(III)). These complexes, characterized by techniques like FT-IR, H-NMR, C-NMR, powder XRD, TGA, and conductometry, exhibited interesting properties like luminescence, with Bi-L3 showing appreciable luminescence (Kanwal et al., 2020).

Pharmaceutical and Biological Applications

The chemistry of related compounds like 5-amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with 3-(2-Aminothiazol-5-yl)propanoic acid, is significant in preparing biologically active compounds and peptidomimetics. These compounds are used in creating triazole-based scaffolds and have implications in drug development, such as HSP90 inhibitors (Ferrini et al., 2015).

Antiproliferative and Antimicrobial Activities

Derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid, which is structurally related to 3-(2-Aminothiazol-5-yl)propanoic acid, have been synthesized and characterized for their antiproliferative activity against various cancer cell lines and antimicrobial activity against a range of microorganisms (Božić et al., 2017).

Material Science and Polymer Modification

The compound is also involved in the functional modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions with various amine compounds. This modification enhances the polymers' thermal stability and introduces antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

“3-(2-Aminothiazol-5-yl)propanoic acid” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMATRLTBXYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminothiazol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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